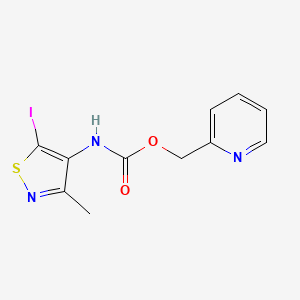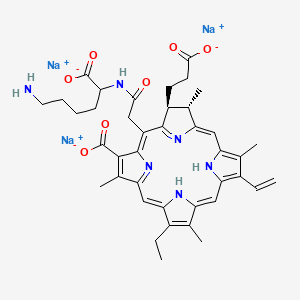![molecular formula C16H16N2O3S B15132483 [1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl-: is a complex organic compound with a unique structure that combines biphenyl, sulfonamide, and formyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where the biphenyl compound is treated with a sulfonating agent such as chlorosulfonic acid.
Formylation: The formyl group is added using a Vilsmeier-Haack reaction, where the sulfonamide derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Dimethylamino Methylene Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
[1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl-: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein interactions and enzyme activities.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the biphenyl core can engage in hydrophobic interactions.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-2-sulfonamide: Lacks the formyl and dimethylamino methylene groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-4-formyl-: Lacks the sulfonamide and dimethylamino methylene groups, limiting its applications in medicinal chemistry.
[1,1’-Biphenyl]-2-sulfonamide, N-methyl-: Similar but with a simpler structure, potentially leading to different reactivity and applications.
Uniqueness: : [1,1’-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4’-formyl- stands out due to its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N'-[2-(4-formylphenyl)phenyl]sulfonyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16N2O3S/c1-18(2)12-17-22(20,21)16-6-4-3-5-15(16)14-9-7-13(11-19)8-10-14/h3-12H,1-2H3/b17-12+ |
InChIキー |
RLXZEUBVUJPYHD-SFQUDFHCSA-N |
異性体SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
正規SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


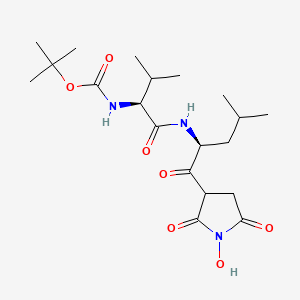
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
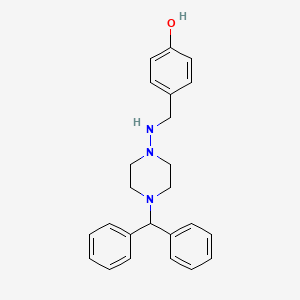
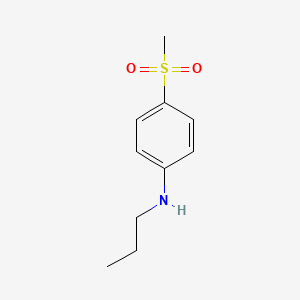
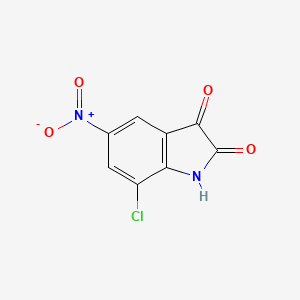
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
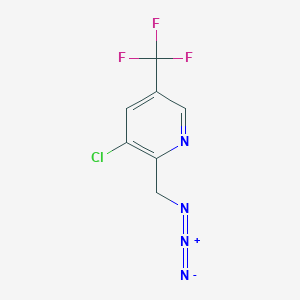
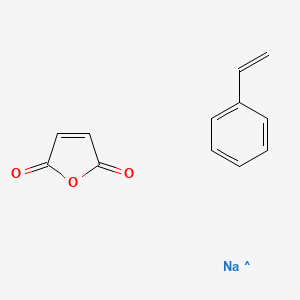
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
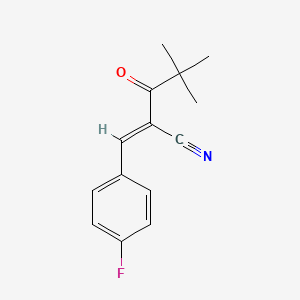
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
